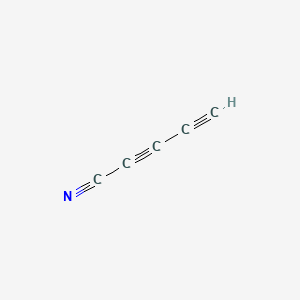

Cyanobutadiene

Description

Properties

CAS No. |

59866-32-9 |

|---|---|

Molecular Formula |

C5HN |

Molecular Weight |

75.07 g/mol |

IUPAC Name |

penta-2,4-diynenitrile |

InChI |

InChI=1S/C5HN/c1-2-3-4-5-6/h1H |

InChI Key |

WRARULQOSOCOQD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanobutadiene can be synthesized through various methods. One notable approach involves a diastereoselective synthesis to generate (E)-1-cyano-1,3-butadiene via tandem SN2 and E2’ reactions . The potential energy surfaces of these reactions were analyzed using density functional theory calculations, and the observed diastereoselectivity was rationalized in the context of the Curtin-Hammett principle .

Industrial Production Methods: While specific industrial production methods for cyanobutadiene are not extensively documented, the preparation of pure samples of these reactive compounds is crucial for their study and application in various fields .

Chemical Reactions Analysis

Types of Reactions: Cyanobutadiene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cyanobutadiene include nucleophiles for SN2 reactions and bases for E2’ reactions . The reaction conditions often involve controlled temperatures and solvents to ensure the stability and reactivity of the compound.

Major Products: The major products formed from the reactions of cyanobutadiene include various isomers of the compound itself, such as (E)-1-cyano-1,3-butadiene and (Z)-1-cyano-1,3-butadiene .

Scientific Research Applications

Cyanobutadiene and its isomers have applications in organic chemistry, molecular spectroscopy, and astrochemistry . The four cyanobutadiene isomers include (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) .

Scientific Research Applications

- Organic Synthesis Stereoselective and semi-selective synthetic routes were developed to acquire the necessary quantities of each isomer, depicted on the right .

- Astrochemistry Cyanobutadiene isomers are of considerable interest to the astrochemistry communities . The preparation of pure samples of these reactive compounds enables measurement of their laboratory rotational spectra, which are the critical data needed to search for these species in space by radioastronomy .

- Molecular Spectroscopy The procedures reported in this work enable detailed studies of the high-resolution rotational spectroscopy of the four cyanobutadiene isomers . The rotational spectrum of each of these compounds is very complex; having a pure sample, for which spectral features are not obscured by impurities, is critical to achieve a sophisticated analysis of the complex spectrum .

- Spectroscopic measurements Improved isolation of these nitriles allows new spectroscopic measurements of broad interest to the chemistry community .

- Computational Chemistry Computational chemistry through Gaussian and CFOUR is used to support the prediction and interpretation of experimental results . The diastereoselectivity observed in the synthesis of E-1-cyano-1,3-butadiene via the Curtin-Hammett principle was rationalized using the computed potential energy surface .

Case studies

- Synthesis and Characterization of Cyanobutadiene Isomers Four cyanobutadiene isomers were synthesized in good yields and isolated as pure compounds : (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) . A diastereoselective synthesis was developed to generate (E)-1-cyano-1,3-butadiene (1) (10:1 E/Z) via tandem SN2 and E2' reactions .

- Rotational Spectra of Three Cyanobutadiene Isomers Three cyanobutadiene isomers have been synthesized and their rotational spectra analyzed in the 130–375 GHz frequency range .

- HCN Isomerization Phase-space reaction network on a multisaddle energy landscape: HCN isomerization .

Mechanism of Action

The mechanism of action of cyanobutadiene involves its interactions with various molecular targets and pathways. The compound’s large dipole moments confer intense rotational transitions, facilitating its identification by radioastronomy . The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .

Comparison with Similar Compounds

Key Properties

- Reactivity: The cyano group enhances electrophilicity, promoting dimerization and participation in Diels-Alder reactions .

- Luminescence: Tetracyanobutadiene derivatives display unusual near-infrared (NIR) luminescence (650–900 nm), attributed to intramolecular charge transfer (ICT) between cyano groups and the conjugated π-system .

Comparison with Similar Compounds

Cyanobutadiene is compared below with structurally analogous compounds, focusing on electronic properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Electronic Effects: Cyano groups (–CN) are stronger electron-withdrawing groups than fluorine (–F), leading to greater polarization of the butadiene backbone in cyanobutadiene. This enhances electrophilicity and dimerization rates compared to fluorobutadiene . Tetracyanobutadiene derivatives exhibit redshifted absorption/emission spectra due to extended conjugation, a feature absent in mono-substituted analogs .

Dimerization Behavior: 1-Cyanobutadiene: Thermal dimerization produces a mixture of four dimers (la–ld), with structures confirmed via NMR and X-ray crystallography. This contrasts with 2-fluorobutadiene, which forms fewer dimers due to steric and electronic differences . 2-Cyanobutadiene: A newly isolated dimer exhibits regioselectivity distinct from the 1-cyano isomer, highlighting the impact of substituent position on reaction pathways .

Optoelectronic Applications: Tetracyanobutadiene’s NIR luminescence is exploited in bio-imaging and light-emitting diodes (LEDs), whereas mono-cyano and fluoro derivatives lack such functionality . Fluorobutadiene derivatives are more suited for conductive polymers due to balanced electron-withdrawing and donating properties .

Q & A

Q. How does cyanobutadiene’s polymerization behavior vary under radical vs. anionic initiation, and what characterization methods differentiate mechanisms?

- Methodological Answer : Monitor polymerization kinetics via in-situ Raman spectroscopy. GPC and MALDI-TOF analyze molecular weight distributions, while ESR spectroscopy detects radical intermediates. Compare with Mayo-Williams plots for mechanism validation .

Methodological Guidelines for Rigorous Research

- Data Validation : Cross-reference experimental results with Reaxys or SciFinder entries for consistency with prior studies .

- Reproducibility : Document inert-atmosphere techniques (glovebox/Schlenk) and calibration curves for instrumentation .

- Ethical Compliance : Adopt Green Chemistry principles (solvent recycling, waste minimization) in synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.